molecular formula C20H18FN3O4S B11682132 Methyl 4-{[(2E)-6-[(4-fluorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate

Methyl 4-{[(2E)-6-[(4-fluorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate

Cat. No.: B11682132
M. Wt: 415.4 g/mol
InChI Key: JJZOINXDVDKCPP-UHFFFAOYSA-N
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Description

Methyl 4-{[(2E)-6-[(4-fluorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a fluorophenyl group, a carbamoyl group, and a thiazinan ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as 4-fluorophenylboronic acid and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2E)-6-[(4-fluorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Methyl 4-{[(2E)-6-[(4-fluorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-{[(2E)-6-[(4-fluorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate involves its interaction with specific molecular targets and pathways. The fluorophenyl group and carbamoyl group play crucial roles in its binding to target proteins, leading to the modulation of biological pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorophenylacetate: This compound shares the fluorophenyl group but lacks the thiazinan ring and carbamoyl group.

    4-Fluorophenylboronic acid: Another compound with a fluorophenyl group, commonly used in Suzuki-Miyaura coupling reactions.

Uniqueness

Methyl 4-{[(2E)-6-[(4-fluorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 4-{[(2E)-6-[(4-fluorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate is a complex organic compound with potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a thiazine core substituted with a fluorophenyl group and a benzoate moiety. Its molecular formula is C_{17}H_{16}F_{N}_{3}O_{3}S with a molecular weight of approximately 363.38 g/mol. The structural representation can be summarized as follows:

\text{Molecular Structure }\text{C}_{17}\text{H}_{16}\text{F}\text{N}_{3}\text{O}_{3}\text{S}

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein interactions and enzymatic activities involved in cancer progression and inflammation. Preliminary studies suggest that it may act as an inhibitor of the Murine Double Minute 2 (MDM2), a critical regulator of the p53 tumor suppressor pathway.

Antitumor Activity

  • Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that this compound exhibits significant cytotoxic effects. The compound showed an IC50 value in the low micromolar range against several tumor types, indicating potent antitumor properties.
    Cell LineIC50 (μM)
    SJSA-10.5
    HCT1160.8
    A5491.0
  • In Vivo Efficacy : Animal model studies have confirmed the antitumor efficacy of the compound. For instance, administration in xenograft models resulted in significant tumor regression, with a noted reduction in tumor volume by over 80% after 14 days of treatment at a dose of 100 mg/kg.

Anti-inflammatory Activity

Research indicates that this compound also exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies and Research Findings

  • Case Study on Cancer Treatment : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to activate p53 signaling pathways, leading to increased apoptosis in cancer cells. The study reported that oral administration resulted in significant tumor growth inhibition in mice models with minimal toxicity observed.
  • Pharmacokinetics : Pharmacokinetic studies revealed that the compound has favorable absorption characteristics with a half-life of approximately 4 hours post-administration, allowing for effective dosing regimens.

Properties

Molecular Formula

C20H18FN3O4S

Molecular Weight

415.4 g/mol

IUPAC Name

methyl 4-[[6-[(4-fluorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C20H18FN3O4S/c1-24-17(25)11-16(18(26)22-14-9-5-13(21)6-10-14)29-20(24)23-15-7-3-12(4-8-15)19(27)28-2/h3-10,16H,11H2,1-2H3,(H,22,26)

InChI Key

JJZOINXDVDKCPP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC=C(C=C2)C(=O)OC)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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